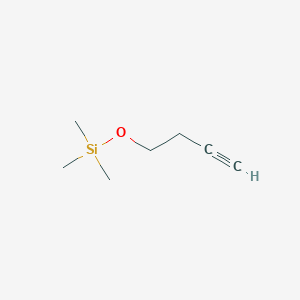

1-Trimethylsilyloxy-3-butyne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

but-3-ynoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZROXZGVLAXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375382 | |

| Record name | 1-Trimethylsilyloxy-3-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-75-9 | |

| Record name | 1-Trimethylsilyloxy-3-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Trimethylsilyloxy-3-butyne" CAS number and properties

An In-depth Technical Guide to 1-Trimethylsilyloxy-3-butyne: Properties, Applications, and Synthetic Utility

Abstract

This compound, identified by CAS No. 17869-75-9, is a versatile bifunctional reagent crucial in modern organic synthesis.[1][2][3] Possessing both a terminal alkyne and a protected primary alcohol, it serves as a valuable building block for the construction of complex molecular architectures. The trimethylsilyl (TMS) ether provides robust protection for the hydroxyl group, allowing for selective reactions at the alkyne terminus. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its applications as a synthetic intermediate, particularly for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

This compound is a clear, slightly yellow liquid at room temperature.[2] Its molecular structure features a four-carbon chain with a terminal triple bond and a primary alcohol at the opposing end, which is protected as a trimethylsilyl ether.

-

Chemical Structure: (CH₃)₃SiOCH₂CH₂C≡CH[1]

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| Appearance | Clear slightly yellow liquid | [2] |

| Boiling Point | 63 °C | [2] |

| Density | 0.833 g/mL | [2] |

| Refractive Index | 1.412 | [2] |

| Flash Point | 8 °C (46 °F) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Safety, Handling, and Storage

Due to its flammable nature and reactivity, proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

The compound is a flammable liquid and vapor. The primary hazards are associated with its flammability and potential for irritation.

-

Signal Word: Danger[6]

-

Hazard Statements: Highly flammable liquid and vapor. May cause skin and serious eye irritation.[6][7]

Handling Protocols

All manipulations should be performed in a well-ventilated fume hood. To prevent ignition from static electricity, all metal equipment must be grounded.[6]

-

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical safety goggles, and appropriate gloves.[6]

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[6][7]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store this compound under refrigeration (+4°C) to maintain its stability.[2] The material should be stored away from incompatible materials such as strong oxidizing agents.[6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups: the terminal alkyne and the TMS-protected alcohol. The TMS group is a sterically bulky and chemically robust protecting group for the primary alcohol, stable to a wide range of non-acidic and non-fluoride-containing reagents. This allows chemists to perform selective modifications on the alkyne moiety without affecting the hydroxyl group.

Reactions at the Alkyne Terminus

The terminal alkyne is a versatile handle for carbon-carbon bond formation. It can readily participate in a variety of classic alkyne reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles.

-

Deprotonation and Alkylation: Treatment with a strong base (e.g., n-BuLi) generates an acetylide, which can act as a nucleophile to attack various electrophiles.

The diagram below illustrates a general workflow for utilizing this reagent, starting with a reaction at the alkyne terminus, followed by deprotection of the silyl ether.

Caption: General synthetic workflow using this compound.

Deprotection of the Trimethylsilyl Ether

Once modifications at the alkyne are complete, the TMS ether can be easily cleaved to reveal the primary alcohol. This is typically achieved under mild conditions, preserving the newly formed structure. Common deprotection methods include:

-

Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is highly effective and selective.

-

Acidic Conditions: Mild protic acids, such as acetic acid or dilute HCl in an alcohol solvent, can also be used.

The liberated alcohol can then be used for subsequent transformations, such as oxidation, esterification, or etherification, further increasing the molecular complexity.

Representative Experimental Protocol: Sonogashira Cross-Coupling

The following is a representative, self-validating protocol for a Sonogashira reaction. The causality behind the choice of reagents is critical: the palladium catalyst facilitates the oxidative addition/reductive elimination cycle, the copper(I) co-catalyst activates the alkyne, and the amine base neutralizes the HX by-product and maintains the catalytic cycle.

Objective: To couple this compound with iodobenzene to synthesize 1-phenyl-4-(trimethylsilyloxy)-1-butyne.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous toluene via syringe, followed by anhydrous triethylamine (2.0 eq).

-

Add iodobenzene (1.0 eq) to the flask via syringe.

-

Add this compound (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its orthogonal functionalities—a reactive terminal alkyne and a robustly protected primary alcohol—provide chemists with a reliable building block for constructing complex molecules in a controlled and stepwise manner. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential in the development of pharmaceuticals, agrochemicals, and advanced materials.

References

-

Airgas. SAFETY DATA SHEET - Trimethylsilane. [Link]

Sources

- 1. gfschemicals.com [gfschemicals.com]

- 2. This compound CAS#: 17869-75-9 [m.chemicalbook.com]

- 3. This compound | 17869-75-9 [m.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

"1-Trimethylsilyloxy-3-butyne" molecular weight and formula

An In-Depth Technical Guide to 1-Trimethylsilyloxy-3-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile silyl ether of significant interest in organic synthesis and drug development. This document elucidates its fundamental chemical properties, including its molecular formula and weight, alongside a detailed exploration of its synthesis, reactivity, and key applications. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting. This guide is intended to serve as an essential resource for researchers and professionals engaged in the field of synthetic chemistry.

Introduction and Nomenclature

This compound is a bifunctional molecule that incorporates both a terminal alkyne and a trimethylsilyl ether. This unique combination of functional groups makes it a valuable building block in a variety of chemical transformations. It is important to note a potential for ambiguity in nomenclature within chemical databases and literature. While this guide focuses on This compound (CAS 17869-75-9) , a closely related isomer, 3-(Trimethylsilyloxy)-1-butyne (CAS 17869-76-0) , also exists. Both share the same molecular formula and weight but differ in the connectivity of the silyloxy group. For the purposes of this guide, "this compound" will refer to the compound with the silyloxy group at the C1 position.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄OSi | [1][2][3][4] |

| Molecular Weight | 142.27 g/mol | [1][2][3][4] |

| CAS Number | 17869-75-9 | [2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 63 °C | [2] |

| Density | 0.833 g/mL | [2] |

| Melting Point | -111 °C | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of 3-butyn-1-ol with a suitable silylating agent, such as chlorotrimethylsilane (TMSCl), in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid byproduct of the reaction.

Reaction: HO-CH₂-CH₂-C≡CH + (CH₃)₃SiCl --(Base)--> (CH₃)₃SiO-CH₂-CH₂-C≡CH + Base·HCl

The mechanism involves the nucleophilic attack of the hydroxyl group of 3-butyn-1-ol on the silicon atom of chlorotrimethylsilane. The base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity and driving the reaction forward.

Caption: Synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the silyl ether.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for various carbon-carbon bond-forming reactions, which are central to the construction of complex molecular scaffolds in drug discovery.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for introducing the butynyloxy moiety into aromatic and unsaturated systems. The trimethylsilyl group can act as a protecting group for the terminal alkyne in some instances.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important pharmacophores in many drug candidates.

-

Alkynylation Reactions: The deprotonated alkyne (acetylide) can act as a nucleophile to attack various electrophiles, such as aldehydes, ketones, and epoxides, to extend the carbon chain.

Role of the Trimethylsilyl Ether

The trimethylsilyl (TMS) ether serves primarily as a protecting group for the primary alcohol. Its stability to a range of reaction conditions, coupled with its facile removal under mild acidic or fluoride-based conditions, makes it an ideal choice for multi-step syntheses.

Caption: Synthetic utility of this compound.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Anhydrous base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base.

-

Add this compound dropwise to the stirred reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber) when handling this compound.[5]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use in a well-ventilated area, preferably in a chemical fume hood.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5][6] Use only non-sparking tools.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before use.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective application in research and development.

References

- Gelest, Inc. (2016-09-30).

- Sigma-Aldrich. (2025-08-08).

- Santa Cruz Biotechnology. 3-(Trimethylsilyloxy)-1-butyne.

- Guidechem. 3-methyl-3-trimethylsilyloxy-1-butyne 17869-77-1.

- TCI Chemicals. (2025-01-21).

- SAFETY D

- Fisher Scientific. (2021-12-25).

- ChemicalBook. This compound CAS#: 17869-75-9.

- ChemicalBook. This compound | 17869-75-9.

- GFS Chemicals. This compound, 98%.

Sources

Spectroscopic Profile of 1-Trimethylsilyloxy-3-butyne: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for the versatile chemical intermediate, 1-trimethylsilyloxy-3-butyne. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes predicted and comparative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Introduction

This compound, with the CAS number 17869-75-9, is a bifunctional molecule featuring a terminal alkyne and a trimethylsilyl ether.[1][2][3][4][5] The trimethylsilyl (TMS) group serves as a protecting group for the primary alcohol of 3-butyn-1-ol, enabling selective reactions at the alkyne terminus. Its structural attributes make it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The interpretation relies on the chemical shift (δ), multiplicity (splitting pattern), and integration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane at 0 ppm).

Predicted ¹H NMR Data

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si(CH ₃)₃ | ~ 0.1 | Singlet | - | 9H |

| H -4 (≡C-H ) | ~ 1.9 | Triplet | ~ 2.6 | 1H |

| H -2 (-CH ₂-) | ~ 2.4 | Triplet of Triplets (tt) | J₂₋₁ ≈ 6.5, J₂₋₄ ≈ 2.6 | 2H |

| H -1 (-CH ₂-O) | ~ 3.7 | Triplet | ~ 6.5 | 2H |

Justification of Assignments:

-

Si(CH₃)₃: The nine protons of the trimethylsilyl group are chemically equivalent and shielded by the silicon atom, resulting in a sharp singlet at a very upfield chemical shift, typically around 0.1 ppm.

-

H-4 (≡C-H): The terminal alkyne proton is deshielded by the π-system of the triple bond and typically appears around 1.8-2.0 ppm. It is coupled to the two protons on C-2, resulting in a triplet.

-

H-2 (-CH₂-): These methylene protons are adjacent to both the sp-hybridized carbon (C-3) and the methylene group at C-1. They are expected to be coupled to both H-1 and H-4, leading to a triplet of triplets.

-

H-1 (-CH₂-O): The methylene protons attached to the oxygen atom are the most deshielded of the aliphatic protons due to the electronegativity of the oxygen. They will appear as a triplet due to coupling with the adjacent C-2 protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon(s) | Chemical Shift (δ, ppm) |

| Si(C H₃)₃ | ~ -0.5 |

| C -1 (-C H₂-O) | ~ 61 |

| C -2 (-C H₂-) | ~ 23 |

| C -3 (≡C -) | ~ 82 |

| C -4 (≡C -H) | ~ 69 |

Justification of Assignments:

-

Si(CH₃)₃: The carbons of the TMS group are highly shielded and appear upfield, often near or below 0 ppm.

-

C-1 (-CH₂-O): The carbon bonded to the electronegative oxygen atom is significantly deshielded and appears at the most downfield chemical shift among the aliphatic carbons.

-

C-2 (-CH₂-): This methylene carbon is in a typical aliphatic region.

-

C-3 and C-4 (Alkyne Carbons): The sp-hybridized carbons of the alkyne appear in a characteristic region between 65 and 90 ppm. The internal carbon (C-3) is generally more deshielded than the terminal carbon (C-4). For but-1-yne, the chemical shifts are approximately 86 ppm and 72 ppm, which serves as a good reference.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: A background spectrum should be acquired and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~ 3300 | Strong, sharp |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C≡C stretch | ~ 2120 | Weak-Medium |

| Si-CH₃ deformation | ~ 1250 | Strong |

| C-O stretch | 1050-1150 | Strong |

| Si-O stretch | 840-870 | Strong |

Interpretation of IR Spectrum:

-

≡C-H Stretch: The strong, sharp absorption around 3300 cm⁻¹ is highly characteristic of a terminal alkyne C-H bond.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear around 2120 cm⁻¹. For terminal alkynes, this peak is typically weak to medium in intensity.

-

C-H Stretches (Aliphatic and TMS): The absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups and the methyl groups of the TMS moiety.

-

Si-CH₃ and Si-O Stretches: The presence of the trimethylsilyl group is confirmed by a strong band around 1250 cm⁻¹ (Si-CH₃ symmetric deformation) and strong bands in the 840-870 cm⁻¹ region (Si-O stretching).

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range is indicative of the C-O single bond stretch.

The IR spectrum of the related compound, O-trimethylsilylpropargyl alcohol, provides a good comparative reference for these assignments.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Fragmentation

Interpretation of Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 142, corresponding to the molecular weight of C₇H₁₄OSi.

-

[M - CH₃]⁺ (m/z = 127): Loss of a methyl radical from the TMS group is a very common fragmentation pathway for trimethylsilyl ethers, leading to a prominent peak at m/z 127.

-

[Si(CH₃)₃]⁺ (m/z = 73): Cleavage of the O-Si bond can generate the trimethylsilyl cation, which is often the base peak in the spectrum of TMS ethers.

-

[C₄H₇]⁺ (m/z = 55): This fragment could arise from the butynyl portion of the molecule.

-

[M - C₂H₅]⁺ (m/z = 113): Loss of an ethyl radical is another possible fragmentation.

Comparative analysis with the mass spectrum of O-trimethylsilylpropargyl alcohol, which shows a prominent [M-CH₃]⁺ peak and a base peak at m/z 73, supports these predictions.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectral fragmentation patterns are based on fundamental principles and comparative data from related structures. This information is invaluable for any researcher utilizing this versatile silyl-protected alkyne in their synthetic endeavors, ensuring the integrity of their starting materials and the success of their chemical transformations.

References

-

NIST. Propargyl alcohol, TMS derivative. NIST Chemistry WebBook. [Link]

-

Axplora. This compound. [Link]

-

King-Pharm. 17869-75-9 this compound. [Link]

-

NIST. Propargyl alcohol, TMS derivative. NIST Chemistry WebBook. [Link]

-

NIST. Propargyl alcohol. NIST Chemistry WebBook. [Link]

-

AIST. SDBS-10-721, propargyl alcohol. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. 1-Butyne, 3-methyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of but-1-yne (1-butyne). [Link]

-

Chemsrc. 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | CAS#:17869-77-1. [Link]

Sources

- 1. 17869-75-9|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 17869-75-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. 1H NMR spectrum of but-1-yne (1-butyne), 13C NMR spectra of but-1-yne (1-butyne), chemical shifts spectra of but-1-yne (1-butyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 7. Propargyl alcohol, TMS derivative [webbook.nist.gov]

- 8. Propargyl alcohol, TMS derivative [webbook.nist.gov]

"1-Trimethylsilyloxy-3-butyne" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-Trimethylsilyloxy-3-butyne

Introduction: Understanding the Molecule

This compound (CAS No: 17869-75-9), a member of the silyl ether family, is a versatile intermediate in organic synthesis.[1][2] Its utility stems from the trimethylsilyl (TMS) group, which serves as a protecting group for the alcohol functionality, and the terminal alkyne, which is a reactive handle for various coupling reactions and further molecular elaboration. However, the very features that make it synthetically useful—its reactivity and physical properties—also necessitate a rigorous and informed approach to its handling and storage. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety protocols and handling precautions required to work with this compound safely and effectively.

The core structure combines a volatile organic component with a moisture-sensitive silyl ether linkage.[3][4] This duality dictates the primary hazards associated with the compound: high flammability and reactivity towards water, which can lead to the release of flammable and potentially irritating byproducts.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 17869-75-9 | [1][3][5] |

| Molecular Formula | C₇H₁₄OSi | [2][6][7] |

| Molecular Weight | 142.27 g/mol | [2][6] |

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[8]

GHS Classification Summary

The primary risks are summarized by its GHS classifications, which mandate specific precautionary measures.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 1 / 2 | Extremely flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | ! |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | ! |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | ! |

Source: Fisher Scientific SDS[8], TCI Chemicals SDS[9]

Analysis of Core Hazards

-

Extreme Flammability: The most immediate danger arises from its high volatility and low flash point of approximately 8°C (46°F).[3] This means that at standard room temperature, it can release sufficient vapors to form an ignitable mixture with air. Vapors are heavier than air and may travel to a distant ignition source and flash back. Causality lies in the compound's low molecular weight and hydrocarbon-like structure. All handling operations must be conducted with strict exclusion of ignition sources.

-

Moisture Sensitivity (Hydrolytic Sensitivity): As a silyl ether, this compound is susceptible to hydrolysis. It reacts, often slowly, with moisture or water to cleave the silicon-oxygen bond.[3][4] This reaction regenerates the corresponding alcohol (3-butyn-2-ol) and forms trimethylsilanol, which can dimerize to hexamethyldisiloxane. While the products are not exceptionally hazardous, the reaction can degrade the material and potentially create pressure buildup in a sealed container if moisture is present. This reactivity necessitates storage under dry, inert conditions.[9][10]

-

Irritation Potential: The compound is a known skin and eye irritant and may cause respiratory tract irritation if inhaled.[8][11] This is a common property for many volatile organic compounds and organosilicon reagents. The mechanism of irritation involves the defatting of skin tissue upon contact and direct irritation of mucous membranes in the eyes and respiratory system. Inhalation of high vapor concentrations can lead to symptoms like headache and dizziness.[8][12]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[13] This is critical to control flammable vapors and prevent inhalation exposure.

-

Ventilation: Ensure adequate ventilation, especially in storage areas.[8] Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[9][12]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[9][10]

-

Safety Stations: Eyewash stations and safety showers must be immediately accessible and within a 10-second travel time from the workstation.[12][13]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is not optional; it is a critical barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors causing serious eye irritation.[8][14] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[8] |

| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects against accidental spills and fire hazards. A 100% cotton coat is preferred over synthetic blends.[13] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls fail or for large spills, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] |

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to prevent accidents.

Safe Handling Workflow

-

Preparation: Before handling, ensure all engineering controls are functional. Clear the fume hood of unnecessary items and potential ignition sources. Verify that spill kits and fire extinguishers are accessible.

-

Inert Atmosphere Techniques: When transferring the liquid, especially for reactions sensitive to moisture, use techniques like a cannula transfer under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Dispensing: Use only non-sparking tools for opening and closing containers.[8][9]

-

Heating: Avoid heating open containers. If heating is required for a reaction, it must be done using a controlled heating mantle or bath within a fume hood, never an open flame.

-

Post-Handling: After use, tightly close the container.[8][9] Thoroughly wash hands and any exposed skin.[8]

Storage Requirements

Correct storage is crucial for maintaining the chemical's integrity and ensuring safety.

Caption: Decision workflow for proper chemical storage.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][8]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[8][9]

-

Temperature: Refrigeration is often recommended to reduce vapor pressure and maintain stability.[3][8] Use only refrigerators specifically designed for storing flammable liquids.

Section 4: Emergency Procedures

Preparedness is key to managing incidents effectively. All laboratory personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |

Spill Response Protocol

For a minor spill (<500 mL) inside a fume hood, trained personnel can perform cleanup.[13] For larger spills or any spill outside a fume hood, evacuate the area and call emergency services.[13][15]

Caption: Step-by-step workflow for minor flammable liquid spill cleanup.

Detailed Spill Cleanup Steps:

-

Alert & Evacuate: Alert people in the immediate area.[13]

-

Protect: Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[13][16]

-

Ventilate: Ensure the fume hood is drawing at maximum capacity.[13]

-

Contain: Confine the spill using absorbent pads or sand, working from the outside in.[15][17] Avoid using combustible materials like paper towels. For flammable liquids destined for incineration, avoid inert absorbents like cat litter.[18]

-

Collect: Use non-sparking tools to collect the absorbed material.[16]

-

Dispose: Place the residue into a heavy-duty plastic bag or container, seal it, label it appropriately as hazardous waste, and arrange for disposal through your institution's environmental health and safety office.[16][18]

-

Decontaminate: Clean the spill area with soap and water.[13][16]

Fire Response

-

Small Fire: If you are trained and the fire is small (manageable with a portable extinguisher), use a carbon dioxide (CO₂) or dry chemical (ABC) extinguisher.[8][13]

-

Large Fire: If the fire is large or involves flammable liquids spreading, do not attempt to fight it.[15][17] Immediately activate the fire alarm, evacuate the area, and notify emergency services.[17]

Section 5: Disposal Considerations

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[4][13] Empty containers may retain product residue and flammable vapors and should not be reused.[4] Dispose of all materials in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[13]

References

-

Standard Operating Procedure: Flammable Liquids - Yale Environmental Health & Safety. [Link]

-

How to Safely Manage Flammable Liquids - ACTenviro. [Link]

-

Guide for Chemical Spill Response - American Chemical Society. [Link]

-

Emergency Plan for Spills - University of Hawaii System. [Link]

-

Flammable Liquid Spill Clean Up - Safety & Risk Services, University of British Columbia. [Link]

-

SAFETY DATA SHEET (Trimethylsilane) - Airgas. [Link]

-

3-(trimethylsilyloxy)-1-butyne (C7H14OSi) - PubChemLite. [Link]

Sources

- 1. This compound | 17869-75-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 17869-75-9 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 3-(trimethylsilyloxy)-1-butyne (C7H14OSi) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. actenviro.com [actenviro.com]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. hawaii.edu [hawaii.edu]

- 18. acs.org [acs.org]

A Technical Guide to 1-Trimethylsilyloxy-3-butyne: A Bifunctional Building Block for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of alkyne moieties is of paramount importance. Terminal alkynes serve as versatile handles for a myriad of transformations, including carbon-carbon bond formations, cycloadditions, and metal-catalyzed couplings. However, their inherent acidity and the gaseous nature of acetylene itself present significant handling and selectivity challenges. This technical guide delves into the strategic use of 1-trimethylsilyloxy-3-butyne, a stable, liquid building block that elegantly circumvents these issues. We will explore its role not as a direct protecting group on an existing alkyne, but as a robust synthon for the 4-hydroxy-1-butynyl anion, enabling the clean and efficient introduction of a functionalized four-carbon chain into complex molecules. This guide provides an in-depth analysis of its preparation, reactivity, and orthogonal deprotection strategies, complete with field-proven experimental protocols and mechanistic insights for the research scientist.

The Strategic Imperative for Alkyne Synthons

The terminal alkyne is a cornerstone of synthetic chemistry, prized for its linear geometry and the high reactivity of its sp-hybridized carbon-hydrogen bond (pKa ≈ 25).[1][2] This acidity allows for easy deprotonation to form a potent carbon nucleophile—the acetylide anion.[3] While indispensable, this reactivity poses a significant challenge in multifunctional molecules where other acidic protons (e.g., alcohols, thiols) or electrophilic sites may interfere.[1]

Traditionally, a chemist might protect a pre-existing terminal alkyne with a bulky silyl group, such as triisopropylsilyl (TIPS), to mask its acidity during other transformations.[4][5] However, an alternative and often more powerful strategy is to introduce the alkyne functionality as part of a pre-functionalized, stable building block. This compound serves this exact purpose. It is not a protecting group in the classical sense but rather a protected bifunctional reagent—a synthon—that delivers a terminal alkyne and a masked primary alcohol in a single, efficient step.

Structure and Synthesis of this compound

This compound is the trimethylsilyl (TMS) ether of 3-butyn-1-ol. The TMS group protects the hydroxyl functionality, leaving the terminal alkyne available for nucleophilic reactions. This structural arrangement provides a key advantage: the TMS ether is stable to the strongly basic conditions required to deprotonate the alkyne but can be selectively cleaved under mild acidic or fluoride-mediated conditions.

The synthesis is straightforward, typically involving the reaction of commercially available 3-butyn-1-ol with a silylating agent like chlorotrimethylsilane (TMSCl) in the presence of a non-nucleophilic base, such as imidazole or triethylamine, to scavenge the HCl byproduct.

dot

Caption: Synthesis of this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 17869-75-9 |

| Molecular Formula | C₇H₁₄OSi |

| Molecular Weight | 142.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~135-136 °C |

| Density | ~0.82 g/mL |

Core Application: The Acetylide Addition Workflow

The primary utility of this compound is to serve as a precursor to a nucleophilic four-carbon unit that can be added to a wide range of electrophiles. The workflow is logical and robust, consisting of two main stages: C-C bond formation and optional deprotection of the silyl ether.

Step 1: Deprotonation to Form the Nucleophile

The terminal alkyne is deprotonated using a strong, non-nucleophilic base. The choice of base is critical; it must be strong enough to abstract the acetylenic proton (pKa ≈ 25) but not so reactive as to cleave the silyl ether. Organolithium reagents, particularly n-butyllithium (n-BuLi), are ideal for this purpose. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the lithium acetylide in situ.

Step 2: Reaction with Electrophiles

The resulting lithium acetylide is a potent nucleophile that readily attacks a variety of electrophilic partners. This allows for the construction of more complex molecular architectures. Common electrophiles include:

-

Aldehydes and Ketones: Forms propargyl alcohols.

-

Epoxides: Results in ring-opening to generate γ-hydroxy alkynes.

-

Alkyl Halides (Primary): Undergoes Sₙ2 displacement to form internal alkynes. Note that secondary and tertiary halides are prone to elimination due to the basicity of the acetylide.[1]

-

Carbon Dioxide (CO₂): After quenching, yields a carboxylic acid.

dot

Caption: General workflow for using this compound.

Orthogonal Deprotection: Unmasking the Hydroxyl Group

A key feature of this building block is the ability to remove the TMS protecting group under conditions that leave the alkyne and other functional groups intact. This orthogonality is crucial for multi-step synthesis. The silicon-oxygen bond is labile to both fluoride ions and acid.

| Reagent | Conditions | Mechanism | Causality |

| TBAF (Tetrabutylammonium fluoride) | THF, 0 °C to RT | Fluoride attacks the silicon center, driven by the formation of a very strong Si-F bond. | Extremely selective for silyl ethers. The mild, neutral conditions are compatible with a wide range of functional groups. |

| HF-Pyridine | THF or CH₂Cl₂ | Similar to TBAF, but can be tuned for more robust silyl groups. | Offers a balance of reactivity and handling convenience over aqueous HF. |

| AcOH (Acetic Acid) | THF/H₂O | Protonation of the ether oxygen followed by nucleophilic attack by water. | Mild acidic conditions that are often compatible with acid-sensitive groups. Slower than fluoride-based methods. |

| p-TsOH (p-Toluenesulfonic acid) | MeOH, RT | Stronger acid catalysis for more rapid cleavage. | Useful when faster deprotection is needed and the substrate is stable to stronger acids. |

The choice of deprotection agent is dictated by the overall functional group tolerance of the molecule. For sensitive substrates, TBAF is generally the reagent of choice.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the core application of this compound.

Protocol 1: Nucleophilic Addition to Cyclohexanone

This protocol details the formation of the lithium acetylide and its subsequent reaction with an electrophilic ketone.

-

Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add this compound (1.42 g, 10.0 mmol, 1.0 equiv) to the cooled THF.

-

Deprotonation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophile Addition: Add a solution of cyclohexanone (0.98 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise to the acetylide solution.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 1-(4-(trimethylsilyloxy)but-1-yn-1-yl)cyclohexan-1-ol.

Protocol 2: Deprotection of the TMS Ether

This protocol describes the cleavage of the silyl ether to reveal the primary alcohol.

-

Setup: Dissolve the product from Protocol 1 (2.40 g, 10.0 mmol, 1.0 equiv) in THF (30 mL) in a 100 mL round-bottom flask at room temperature.

-

Reagent Addition: Add tetrabutylammonium fluoride (11 mL of a 1.0 M solution in THF, 11.0 mmol, 1.1 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding diol.

Conclusion: A Strategic Asset for Complex Synthesis

This compound exemplifies a modern approach to synthetic strategy, where the challenges of handling reactive functional groups are overcome by using stable, multifunctional building blocks.[6][7] Its ability to deliver a terminal alkyne and a protected primary alcohol makes it a valuable tool for drug development professionals and academic researchers engaged in natural product synthesis.[8][9][10] The predictable reactivity of the acetylide and the reliable, orthogonal deprotection of the silyl ether provide a trustworthy and efficient pathway to complex molecular targets. By understanding the causality behind its design and application, scientists can confidently incorporate this reagent into their synthetic planning to accelerate discovery.

References

-

LookChem. (n.d.). Cas 17869-77-1, 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. Retrieved from [Link]

- Overman, L. E., Brown, M. J., & McCann, S. F. (1993). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 70, 111. doi:10.15227/orgsyn.070.0111

- Marshall, J. A., Eidam, P., & Eidam, H. S. (2007). SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Organic Syntheses, 84, 120. doi:10.15227/orgsyn.084.0120

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. Available at: [Link]

-

SciELO México. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. Retrieved from [Link]

-

ResearchGate. (2022). Conformations of 4‐tert‐Butyloxy‐, 4‐(Trimethylsilyl)oxy‐ and 4‐(Trimethylstannyl)oxy‐6‐methyl‐2H‐pyran‐2‐ones in the Crystalline State and in Solution. Retrieved from [Link]

-

ResearchGate. (2001). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]

-

Ashenhurst, J. (2023). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2019, October 18). deprotonation of alkynes to make acetylides [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Retrieved from [Link]

-

ResearchGate. (2015). Total synthesis of polyyne natural products. Retrieved from [Link]

- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841-2863. doi:10.1055/s-0036-1591979

-

Chemistry LibreTexts. (2021). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]

-

Burke, M. D., & Schreiber, S. L. (2012). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Angewandte Chemie International Edition, 51(46), 11479-11483. Available at: [Link]

-

Frontiers in Chemistry. (2020). Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. Retrieved from [Link]

-

ResearchGate. (1984). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. redalyc.org [redalyc.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]

"1-Trimethylsilyloxy-3-butyne" stability and reactivity profile

An In-Depth Technical Guide to the Stability and Reactivity of 1-Trimethylsilyloxy-3-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of the butynol framework. Its utility is defined by the interplay between its two key functional groups: a terminal alkyne and a trimethylsilyl (TMS) ether. The TMS ether acts as a protecting group for the primary alcohol, allowing for selective reactions at the alkyne terminus. Conversely, the stability of the TMS group dictates the conditions under which the molecule can be handled and transformed. This guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering field-proven insights into its handling, storage, and synthetic applications. We will explore the causality behind experimental choices for its transformation, detail self-validating protocols, and ground all claims in authoritative references.

Structural Features and Physicochemical Properties

This compound possesses a simple yet synthetically powerful structure. The molecule consists of a four-carbon chain with a terminal triple bond (an alkyne) and a primary alcohol at the other end, which is protected as a trimethylsilyl (TMS) ether.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 17869-75-9 | [1] |

| Molecular Formula | C₇H₁₄OSi | [1] |

| Molecular Weight | 142.27 g/mol | [1] |

| Boiling Point | 63 °C | [1] |

| Density | 0.833 g/mL | [1] |

| Refractive Index | 1.412 | [1] |

| Flash Point | 8 °C (46 °F) | [1] |

The presence of the volatile and flammable TMS group, along with the alkyne, necessitates careful handling to avoid ignition sources.

Stability Profile: A Tale of Two Functional Groups

The overall stability of this compound is dictated primarily by the lability of the silyl ether linkage. Silyl ethers, in general, exhibit a wide range of stability, which is a key feature exploited in their use as protecting groups.[2]

Hydrolytic Stability

The silicon-oxygen bond in the TMS ether is susceptible to cleavage by hydrolysis. The rate of this cleavage is highly dependent on pH and steric factors.[3]

-

Acidic Conditions: The TMS group is notoriously labile under acidic conditions.[4] The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of water on the silicon atom. Even mild acidic conditions, such as aqueous acetic acid or silica gel chromatography, can lead to premature deprotection.[5] The relative stability of silyl ethers in acidic media generally follows the trend: TMS << TES < TBS < TIPS < TBDPS .[4][6]

-

Basic Conditions: TMS ethers are more stable under basic conditions compared to acidic ones. However, they can still be cleaved by strong bases or even milder basic conditions like potassium carbonate in methanol, especially with prolonged reaction times.[4]

-

Neutral Conditions: While more stable than under acidic conditions, the TMS group can still be slowly cleaved by water, a property described as "reacts slowly with moisture/water".[1] This necessitates storage under anhydrous conditions.

Thermal Stability

Silyl ethers are generally considered to have high thermal stability.[7] For this compound, thermal decomposition is not a primary concern under typical synthetic conditions, although distillation should be performed under reduced pressure to avoid high temperatures that could promote side reactions.

Storage and Handling Recommendations

Given its reactivity profile, the following storage and handling procedures are critical for maintaining the integrity of this compound:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[8] Refrigeration at +4°C is recommended to minimize degradation and reduce vapor pressure.[1][9]

-

Handling: All handling should be performed in a well-ventilated area, such as a fume hood.[8] Anhydrous solvents and reagents should be used to prevent premature deprotection. As it is a flammable liquid, all ignition sources must be eliminated, and appropriate grounding procedures should be followed to prevent static discharge.[8][10]

Reactivity Profile: A Toolkit for Synthesis

The synthetic utility of this compound stems from its two distinct reactive sites. The choice of reagents and conditions allows for selective manipulation of either the silyl ether or the terminal alkyne.

Reactions at the Silyl Ether: Deprotection Strategies

The TMS group is one of the most labile silyl protecting groups, making its removal straightforward and often achievable under very mild conditions.[4][5] This allows for the unmasking of the primary alcohol at a desired stage in a synthetic sequence.

-

Fluoride-Mediated Cleavage: This is the most common and efficient method for cleaving silyl ethers. The high strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction.[5] Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the reagent of choice.[11]

-

Acid-Catalyzed Cleavage: Mild acidic conditions readily cleave the TMS ether. This can be achieved with reagents like acetic acid in THF/water, or catalytic amounts of strong acids like HCl or p-toluenesulfonic acid in an alcohol solvent.[4][5]

-

Base-Catalyzed Cleavage: A common method involves transesterification-like cleavage using potassium carbonate (K₂CO₃) in methanol.[4][11] This method is mild and effective.

The ease of removal of the TMS group allows for orthogonal deprotection strategies when other, more robust silyl ethers (like TBS or TIPS) are present elsewhere in the molecule.[2][4]

Caption: Fluoride-mediated deprotection of a TMS ether.

Reactions at the Terminal Alkyne

The terminal alkyne is the site of most carbon-carbon bond-forming reactions. The acidic nature of the terminal proton is the gateway to its rich chemistry.[12]

-

Deprotonation and Alkylation (Acetylide Formation): The terminal alkyne proton can be readily removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a potent nucleophilic acetylide.[12] This acetylide can then react with a wide range of electrophiles:

-

Aldehydes and Ketones: To form propargyl alcohols.

-

Epoxides: To form homopropargyl alcohols.

-

Alkyl Halides: To form internal alkynes (Sɴ2 reaction).[13]

-

-

Palladium/Copper-Catalyzed Cross-Coupling Reactions:

-

Addition Reactions to the Triple Bond:

-

Halogenation: The alkyne can undergo electrophilic halogenation. For silyl-protected alkynes, this can be catalyzed by gold(I) or promoted by a Brønsted acid in the presence of an N-halosuccinimide.[15]

-

Hydroacylation: In the presence of a ruthenium catalyst, aldehydes can add across the triple bond.[14]

-

Hydrosilylation/Hydroboration: These reactions can proceed with varying levels of regio- and stereoselectivity to furnish vinylsilanes and vinylboranes, respectively, which are valuable synthetic intermediates.

-

-

Cycloaddition Reactions:

-

The silyl-alkyne can participate as a dienophile in Diels-Alder reactions or in transition-metal-catalyzed cyclotrimerizations to form substituted aromatic rings.[16]

-

Caption: Synthetic pathways for this compound.

Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following sections detail standard procedures for key transformations.

Synthesis of this compound

This procedure is adapted from a similar synthesis of 4-(trimethylsilyl)-3-butyn-1-ol.[17]

-

Objective: To protect the hydroxyl group of 3-butyn-1-ol as a TMS ether.

-

Reagents:

-

3-Butyn-1-ol

-

Trimethylsilyl chloride (TMSCl)

-

A suitable base (e.g., imidazole or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

-

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add 3-butyn-1-ol (1.0 eq) and anhydrous DCM.

-

Add imidazole (2.5 eq) and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TMSCl (1.2 eq) dropwise via syringe. A white precipitate (imidazole hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield this compound as a clear liquid.

-

Deprotection of the TMS Ether using TBAF

This protocol is a standard and reliable method for silyl ether cleavage.[4][18]

-

Objective: To cleave the TMS ether to reveal the primary alcohol.

-

Reagents:

-

This compound

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous THF

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottomed flask.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Once complete, remove the THF under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-butyn-1-ol.

-

Purify by flash column chromatography if necessary.

-

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability profile is dominated by the labile nature of the TMS ether, which demands careful handling and storage under anhydrous conditions but also allows for facile deprotection under a variety of mild conditions. The reactivity of its terminal alkyne provides a gateway to a vast array of transformations, including crucial carbon-carbon bond-forming reactions like acetylide additions and Sonogashira couplings. A thorough understanding of this stability/reactivity dichotomy, as detailed in this guide, empowers researchers to harness the full synthetic potential of this important building block in the development of complex molecules and novel therapeutics.

References

-

A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtkdpVPqQETG7CtHjHVU6kaJQgfO2XGdZuBShf2j_1GSJUfm2fFJZfij-_VJ1hgrvk6gC6HJuj4KoK7O03Tpeizwv5ojl1VEGQdFhvViDNmwjCQlHdaOv_Y9_6JMiP4HWn9RhkBRnb_2MQ6dp2EmUm7N-D1ygzbfttvaDwEVrPN-Id9UVJohsxeOAtmKld28eRCsdL_Q2KkcBWNyTqgppOiyMGd-KkfED2XUINECk=][3]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [URL: https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/][11]

-

Other Reactions of Silyl Alkynes. Gelest Technical Library. [URL: https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/other-reactions-of-silyl-alkynes/][14]

-

Starkov, P; Rota, F; D'Oyley, JM; Sheppard, TD; (2012) Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: trapping gold(I) acetylides vs. a bronsted acid-promoted reaction. Advanced Synthesis & Catalysis, 354 (17) 3217 - 3224. [URL: https://discovery.ucl.ac.uk/id/eprint/1360170/][15]

-

Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. Journal of the American Chemical Society (2017). [URL: https://pubs.acs.org/doi/10.1021/jacs.7b08927][7]

-

Silyl ether. Wikipedia. [URL: https://en.wikipedia.org/wiki/Silyl_ether][6]

-

1-TRIMETHYLSILYLBUT-1-YNE-3-OL Safety Data Sheet. Gelest, Inc. (2016). [URL: https://www.gelest.com/sds/SIT8583.0.pdf][8]

-

Recent Progress of Protecting Groups for Terminal Alkynes. [URL: https://www.academypublisher.com/jet/volume02/issue02/jet0202112120.pdf][12]

-

Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05307a][19]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [URL: https://www.gelest.com/product/silyl-protecting-groups-ethers-and-enol-ethers/deprotection-of-silyl-ethers/][4]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm][5]

- Silyl Groups. Gelest Technical Library. [URL: https://www.gelest.com/product/silyl-protecting-groups-ethers-and-enol-ethers/silyl-groups/]

-

This compound CAS#: 17869-75-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8195719.htm][9]

- 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. Lookchem. [URL: https://www.lookchem.com/cas-178/17869-77-1.html]

-

This compound | 17869-75-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8195719_EN.htm][1]

-

3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE (CAS No. 17869-77-1) SDS. Guidechem. [URL: https://www.guidechem.com/msds/17869-77-1.html][10]

-

Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/blog/stability-of-silyl-ethers-under-glycosylation-conditions-a-comparative-guide/][2]

-

The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/the-bedrock-of-protection-a-technical-guide-to-silyl-ether-stability-in-organic-synthesis/][18]

- Trimethylsilanol SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/JP/en/assets/sds/T0850_JP_EN.pdf]

- 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE | 17869-77-1. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9195720_EN.htm]

- This compound, 98%. GFS Chemicals. [URL: https://gfschemicals.com/product/1-trimethylsilyloxy-3-butyne-98/]

-

(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v65p0152][17]

- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61912008000200007]

- 3-(Trimethylsilyloxy)-1-butyne. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-trimethylsilyloxy-1-butyne-17869-76-0]

-

Reaction mechanisms. [URL: https://www.aakash.ac.in/sites/default/files/2020-12/Reaction%20mechanisms.pdf][13]

- 3-METHYL-3-TRIMETHYLSILYLOXY-1-BUTYNE. ECHEMI. [URL: https://www.echemi.com/products/pd20160322-192535-771.html]

- 3-(trimethylsilyloxy)-1-butyne (C7H14OSi). PubChemLite. [URL: https://pubchemlite.acs.org/compound/but-3-yn-2-yloxy(trimethyl)silane_17869-76-0_28817]

-

Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0036-1591979][16]

- 3-Methyl-3-trimethylsiloxy-1-butyne, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-methyl-3-trimethylsiloxy-1-butyne-97/04392209]

- Nucleophilic addition reactions to activated alkynes. ResearchGate. [URL: https://www.researchgate.

- (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0120]

- CAS NO.17869-77-1 3-Methyl-3-Trimethylsilyloxy-1-Butyne. Daken Chemical. [URL: https://www.dakenchem.com/3-methyl-3-trimethylsilyloxy-1-butyne-cas-no-17869-77-1/]

- CAS 17869-77-1 3-Methyl-3-Trimethylsiloxy-1-Butyne. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_17869-77-1.htm]

- Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. Nature. [URL: https://www.

- Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3348821/]

- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5666403/]

- 3-Methyl-3-trimethylsiloxy-1-butyne, 97% 10 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

Sources

- 1. This compound | 17869-75-9 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gelest.com [gelest.com]

- 9. This compound CAS#: 17869-75-9 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 13. ugto.mx [ugto.mx]

- 14. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]

- 15. Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: trapping gold(I) acetylides vs. a bronsted acid-promoted reaction - UCL Discovery [discovery.ucl.ac.uk]

- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 1-Trimethylsilyloxy-3-butyne in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-trimethylsilyloxy-3-butyne, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a reliable resource for handling and utilizing this compound. A detailed experimental protocol for solubility determination is provided, alongside an illustrative solubility profile in a range of common organic solvents.

Introduction: The Chemical Nature and Significance of this compound

This compound, with the chemical formula C₇H₁₄OSi, is a bifunctional molecule featuring a terminal alkyne and a trimethylsilyl ether.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions, click chemistry, and as a precursor for more complex molecular architectures. The trimethylsilyl (TMS) group serves as a protecting group for the primary alcohol, which can be selectively removed under specific conditions.[2][3]

The physical state of this compound is a clear, slightly yellow liquid.[4] It is characterized by a boiling point of approximately 63 °C and a density of 0.833 g/mL.[4] A crucial aspect of its chemical profile is its reactivity with moisture; it reacts slowly with water, which has implications for its storage and handling.[4]

A thorough understanding of the solubility of this compound is paramount for its successful application. Solubility dictates the choice of solvent for a reaction, influences reaction kinetics, and is a critical factor in downstream processing, including extraction, crystallization, and chromatography. This guide aims to provide a detailed examination of its solubility based on its structural components and to offer a practical framework for its empirical determination.

Theoretical Solubility Profile: A Synthesis of First Principles

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its nonpolar trimethylsilyl group and the weakly polar alkyne and ether functionalities, suggests a favorable solubility profile in a range of organic solvents.

-

Alkyne Moiety: Alkynes are generally considered nonpolar and, as such, exhibit good solubility in nonpolar organic solvents like hexane and diethyl ether.[5][6] They are typically insoluble in polar solvents, especially water.[7][8][9]

-

Trimethylsilyl Ether Moiety: Silyl ethers, in general, are known to be soluble in a wide array of organic solvents.[2][10] The presence of the silicon atom and the surrounding methyl groups contributes to the lipophilicity of this functional group.

Based on these structural components, this compound is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents is expected to be lower due to the energetic penalty of disrupting the hydrogen-bonding network of the solvent.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common organic solvents, based on chemical principles. This data is illustrative and should be confirmed experimentally for specific applications.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Highly Soluble | Nonpolar solvent, interacts favorably with the nonpolar TMS and alkyne groups. |

| Toluene | 2.38 | Highly Soluble | Aromatic, nonpolar solvent with similar intermolecular forces. |

| Diethyl Ether | 4.34 | Highly Soluble | Moderately polar aprotic solvent, capable of dipole-dipole interactions. |

| Dichloromethane | 9.08 | Highly Soluble | Polar aprotic solvent, effective at solvating a wide range of organic molecules. |

| Tetrahydrofuran (THF) | 7.58 | Highly Soluble | Polar aprotic solvent with an ether linkage, promoting miscibility. |

| Ethyl Acetate | 6.02 | Soluble | Moderately polar aprotic solvent with an ester group. |

| Acetone | 20.7 | Soluble | Polar aprotic solvent, may show slightly reduced solubility compared to less polar options. |

| Acetonitrile | 37.5 | Sparingly Soluble | Polar aprotic solvent, higher polarity may limit solubility. |

| Ethanol | 24.55 | Sparingly Soluble | Polar protic solvent, hydrogen bonding of the solvent may hinder solvation. |

| Methanol | 32.7 | Sparingly Soluble | Highly polar protic solvent, likely to have the lowest solubility among organic solvents. |

| Water | 80.1 | Insoluble | Highly polar protic solvent, incompatible with the nonpolar nature of the compound.[7][8][9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, an empirical determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-